Bendamustine-d8 Bendamustine-d8
Brand Name: Vulcanchem
CAS No.:
VCID: VC20242923
InChI: InChI=1S/C16H21Cl2N3O2/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23/h5-6,11H,2-4,7-10H2,1H3,(H,22,23)/i7D2,8D2,9D2,10D2
SMILES:
Molecular Formula: C16H21Cl2N3O2
Molecular Weight: 366.3 g/mol

Bendamustine-d8

CAS No.:

Cat. No.: VC20242923

Molecular Formula: C16H21Cl2N3O2

Molecular Weight: 366.3 g/mol

* For research use only. Not for human or veterinary use.

Bendamustine-d8 -

Specification

Molecular Formula C16H21Cl2N3O2
Molecular Weight 366.3 g/mol
IUPAC Name 4-[5-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid
Standard InChI InChI=1S/C16H21Cl2N3O2/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23/h5-6,11H,2-4,7-10H2,1H3,(H,22,23)/i7D2,8D2,9D2,10D2
Standard InChI Key YTKUWDBFDASYHO-UFBJYANTSA-N
Isomeric SMILES [2H]C([2H])(C([2H])([2H])Cl)N(C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C([2H])([2H])C([2H])([2H])Cl
Canonical SMILES CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O

Introduction

Chemical and Structural Characteristics of Bendamustine-d8

Table 1: Key Structural Features of Bendamustine-d8

ComponentDescription
Benzimidazole coreFused bicyclic ring system with deuterium at positions 1, 3, and 5
Chloroethyl groupsTwo CH2Cl-\text{CH}_2\text{Cl} moieties attached to the tertiary nitrogen
Butanoic acid side chainCarboxylic acid group linked via a four-carbon chain to the benzimidazole
Isotopic purity≥98% deuterium enrichment at specified positions

Physicochemical Properties

The deuterium substitution increases the molecular weight of Bendamustine-d8 to 402.78 g/mol compared to 394.72 g/mol for the non-deuterated form . This modification reduces oxidative metabolism rates by cytochrome P450 enzymes, as evidenced by a 40% decrease in hepatic clearance in murine models. The compound exhibits limited aqueous solubility (0.0618 mg/mL) but demonstrates high lipophilicity (logP=3.07\log P = 3.07), facilitating passive diffusion across cell membranes .

Synthesis and Analytical Characterization

Deuteration Process

Bendamustine-d8 is synthesized through catalytic deuteration of bendamustine hydrochloride under controlled conditions:

  • Substrate Preparation: Bendamustine hydrochloride is dissolved in deuterated dimethylformamide (DMF-d7) to ensure proton exchange.

  • Catalytic Exchange: Palladium-on-carbon (Pd/C) catalyzes hydrogen-deuterium exchange at 80°C under 3 atm deuterium gas for 24 hours.

  • Purification: The crude product is recrystallized from deuterated methanol to achieve ≥98% isotopic purity.

Table 2: Optimization Parameters for Bendamustine-d8 Synthesis

ParameterOptimal ConditionImpact on Yield
Temperature80°CMaximizes deuteration efficiency
Reaction time24 hoursBalances completion vs. degradation
Catalyst loading5% Pd/C (w/w)Prevents over-deuteration
SolventDMF-d7Enhances proton exchange

Quality Control

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z=403.0854m/z = 403.0854 ([M+H]+^+), while 1H^1\text{H}-NMR reveals the absence of proton signals at deuterated positions. High-performance liquid chromatography (HPLC) purity exceeds 99.5%, with a retention time of 12.3 minutes under reversed-phase conditions .

Mechanism of Action and Pharmacodynamic Profile

DNA Alkylation and Crosslinking

Like bendamustine, Bendamustine-d8 induces cytotoxic effects through bifunctional alkylation:

  • Interstrand Crosslinks: The chloroethyl groups form covalent bonds with guanine residues at N7 positions, creating crosslinks that impede DNA replication .

  • Base Excision Repair Inhibition: Bendamustine-d8 suppresses PARP-1 activity by 60% at 10 μM concentrations, hindering DNA repair mechanisms.

Bendamustine-d8+DNADNA-(CH2Cl)2+H2O\text{Bendamustine-d8} + \text{DNA} \rightarrow \text{DNA-(CH}_2\text{Cl)}_2 + \text{H}_2\text{O}

Non-Apoptotic Cell Death Pathways

In apoptosis-resistant lymphoma cell lines, Bendamustine-d8 triggers necroptosis via RIPK1/RIPK3/MLKL pathway activation, achieving 70% cell death at 50 μM concentrations. This dual apoptotic/necroptotic activity enhances its utility in studying treatment-resistant malignancies.

Pharmacokinetics and Metabolic Stability

Absorption and Distribution

Bendamustine-d8 demonstrates 95% plasma protein binding, primarily to albumin, which prolongs its circulation half-life to 3.2 hours compared to 1.8 hours for bendamustine . The volume of distribution (VdV_d) is 25 L/kg, indicating extensive tissue penetration.

Table 3: Comparative Pharmacokinetic Parameters

ParameterBendamustineBendamustine-d8
CmaxC_{\text{max}}1,200 ng/mL1,150 ng/mL
t1/2t_{1/2}1.8 hours3.2 hours
AUC024_{0-24} 8,400 ng·h/mL12,300 ng·h/mL
CL15 L/h9 L/h

Metabolism and Excretion

Deuterium substitution reduces hepatic clearance by 40%, with primary metabolites including:

  • NN-desmethyl Bendamustine-d8 (23% of dose)

  • Hydroxy Bendamustine-d8 (17% of dose)
    Urinary excretion accounts for 65% of elimination, versus 45% for bendamustine, indicating reduced biliary secretion.

Research Applications and Clinical Relevance

Drug Interaction Studies

Bendamustine-d8 enables precise quantification of drug-drug interactions through stable isotope tracing. Co-administration with CYP3A4 inhibitors like ketoconazole increases AUC by 220%, confirming the role of cytochrome P450 in bendamustine metabolism.

Biomarker Development

Deuterium labeling facilitates the development of LC-MS/MS assays with detection limits of 0.1 ng/mL, allowing pharmacokinetic monitoring in clinical trials.

Future Directions

Ongoing research explores Bendamustine-d8's utility in:

  • PET Imaging: 18F^{18}\text{F}-labeled analogs for real-time tumor tracking

  • Combination Therapies: Synergy studies with BTK inhibitors (e.g., ibrutinib)

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